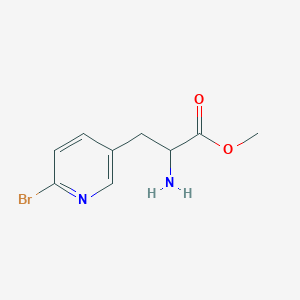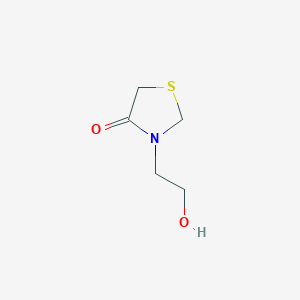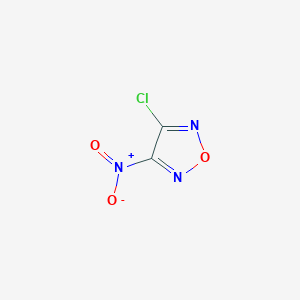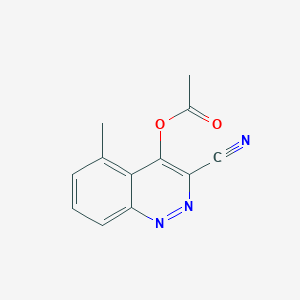![molecular formula C14H12N4 B13104437 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine CAS No. 64414-28-4](/img/structure/B13104437.png)
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry . This compound features a cyclopenta[d]pyridazine ring system with a methyl group at the 2-position and a phenyldiazenyl group at the 7-position, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclopentadiene with hydrazine derivatives, followed by diazotization and subsequent coupling with phenylhydrazine . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Phenyldiazenyl derivatives: Compounds with a phenyldiazenyl group attached to various ring systems.
Uniqueness
2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine is unique due to its specific substitution pattern and the combination of a cyclopenta[d]pyridazine ring with a phenyldiazenyl group.
Propriétés
Numéro CAS |
64414-28-4 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(3-methylcyclopenta[d]pyridazin-5-yl)-phenyldiazene |
InChI |
InChI=1S/C14H12N4/c1-18-10-13-11(9-15-18)7-8-14(13)17-16-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
QMIGBBCIMXOVAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=CC=C2N=NC3=CC=CC=C3)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)

![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)




![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)

![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)


